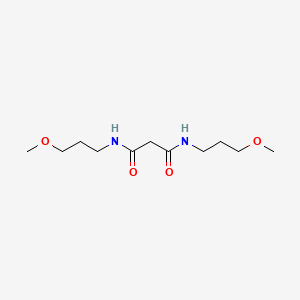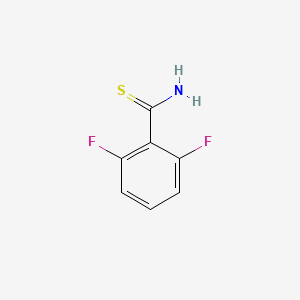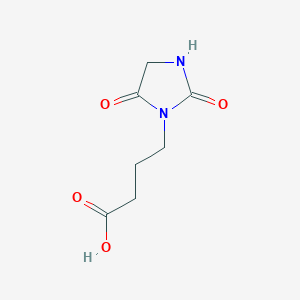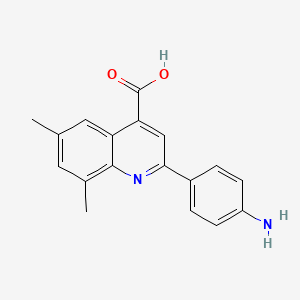
N,N'-bis(3-methoxypropyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-methoxypropyl)propanediamide, also known as BMMD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications. Additionally, we will list several future directions for the use of BMMD in scientific research.
Mécanisme D'action
N,N'-bis(3-methoxypropyl)propanediamide inhibits PTP1B by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which results in increased insulin signaling and glucose uptake. This compound also activates the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism. This results in increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose tolerance in animal models of diabetes. It also has anti-inflammatory and anti-cancer properties. This compound has been shown to increase glucose uptake and fatty acid oxidation in muscle cells. It also increases glucose uptake in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(3-methoxypropyl)propanediamide has several advantages for lab experiments. It is a potent inhibitor of PTP1B, which makes it a useful tool for studying the molecular mechanisms underlying glucose metabolism and insulin signaling. It also has anti-inflammatory and anti-cancer properties, which make it a useful tool for studying these processes. However, this compound has several limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, it has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the use of N,N'-bis(3-methoxypropyl)propanediamide in scientific research. One potential direction is the study of its effects on other enzymes involved in glucose metabolism and insulin signaling. Another potential direction is the study of its effects on other metabolic pathways, such as lipid metabolism. Additionally, this compound could be used in combination with other drugs to improve their efficacy in the treatment of diabetes and other metabolic disorders. Finally, this compound could be studied in clinical trials to determine its potential clinical applications.
Méthodes De Synthèse
N,N'-bis(3-methoxypropyl)propanediamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 3-methoxypropylamine with propanediamine to form N,N'-bis(3-methoxypropyl)propanediamine. The second step involves the reaction of N,N'-bis(3-methoxypropyl)propanediamine with acetic anhydride to form this compound.
Applications De Recherche Scientifique
N,N'-bis(3-methoxypropyl)propanediamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose metabolism and insulin signaling. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been used in the study of the molecular mechanisms underlying these effects.
Propriétés
IUPAC Name |
N,N'-bis(3-methoxypropyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-16-7-3-5-12-10(14)9-11(15)13-6-4-8-17-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWHWIHMIDHHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

methanone](/img/structure/B2388934.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)


![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)